molecular formula C7H6N2O4 B026977 2-Amino-3-nitrobenzoic acid CAS No. 606-18-8

2-Amino-3-nitrobenzoic acid

Cat. No.: B026977
CAS No.: 606-18-8
M. Wt: 182.13 g/mol
InChI Key: JJPIVRWTAGQTPQ-UHFFFAOYSA-N
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Description

2-Amino-3-nitrobenzoic acid (CAS: 606-18-8, C₇H₆N₂O₄, MW: 182.13 g/mol) is a nitro-substituted benzoic acid derivative with an amino group at the ortho position relative to the carboxylic acid. It is a white crystalline solid with a melting point of 204–207°C . This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and coordination chemistry. Its reactivity is influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH₂), enabling diverse functionalization pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-nitrobenzoic acid can be synthesized through several methods. One common method involves the Curtius rearrangement reaction of 3-nitrophthalic acid. The process includes mono-esterification, acylating chlorination, and hydrolyzation steps to yield this compound with a high yield of approximately 95% .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the nitration of benzoic acid derivatives followed by reduction and hydrolysis steps. This method is scalable and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed:

    Reduction: 2,3-diaminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Organic Synthesis

2-Amino-3-nitrobenzoic acid is primarily utilized as an intermediate in the synthesis of various organic compounds, particularly dyes and pharmaceuticals. Its utility arises from its ability to undergo various chemical transformations.

  • Dye Production : The compound is a precursor for synthesizing reactive dyes. For instance, it has been identified as a key intermediate in the production of 2,3-dichloroquinoxaline, which is used in dye formulations . The synthetic pathways often involve reactions such as nitration and halogenation, leveraging the functional groups present in this compound.
  • Pharmaceuticals : It plays a role in the development of pharmaceutical compounds. The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents that enhance biological activity .

Coordination Chemistry

The compound exhibits interesting coordination properties when forming complexes with metals. Research has shown that this compound can act as a ligand in coordination complexes, which have applications in catalysis and materials science.

  • Metal Complexes : Studies have demonstrated the formation of organotin(IV) carboxylate complexes using this compound. These complexes exhibit diverse structural characteristics due to different coordination modes (monodentate and bidentate) of the carboxylate anions . Such complexes are important in understanding metal-ligand interactions and can have applications in drug delivery systems.

Recent studies have highlighted the biological significance of this compound and its derivatives. They exhibit various biological activities, including antifungal and antibacterial properties.

  • Antimicrobial Properties : Coordination compounds formed with this acid have been evaluated for their antimicrobial efficacy. The metal centers in these complexes can modulate bioactivity, enhancing their potential use as therapeutic agents .
  • Biological Studies : Research has focused on the interaction of nitro-containing ligands with biological systems, revealing insights into their mechanisms of action against pathogens .

Case Studies and Research Findings

A selection of case studies illustrates the diverse applications of this compound:

Study Application Findings
Win et al., 2010Organotin(IV) ComplexesDemonstrated structural diversity in organotin(IV) carboxylate complexes using this compound, highlighting its role as a ligand .
MDPI Review, 2024Coordination ChemistrySummarized the versatility of nitrobenzoic acids in forming coordination compounds with metals, emphasizing their potential in various applications .
PMC Article, 2012Synthesis ChallengesExplored challenges in synthesizing organotin complexes with this compound, noting difficulties in obtaining desired products .

Mechanism of Action

The mechanism of action of 2-amino-3-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the nitro group can undergo reduction and oxidation reactions. These interactions enable the compound to act as a versatile intermediate in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

The position of substituents (nitro, amino, halogens) on the benzoic acid backbone significantly impacts chemical reactivity, physical properties, and applications. Below is a comparative analysis:

Table 1: Key Properties of 2-Amino-3-nitrobenzoic Acid and Analogues

Compound Name CAS No. Molecular Formula Substituent Positions Melting Point (°C) Key Applications
This compound 606-18-8 C₇H₆N₂O₄ -NH₂ (C2), -NO₂ (C3) 204–207 Organotin complexes , Tankyrase inhibitors
2-Amino-4-nitrobenzoic acid 619-17-0 C₇H₆N₂O₄ -NH₂ (C2), -NO₂ (C4) Not reported Intermediate in dye synthesis
2-Amino-5-nitrobenzoic acid 616-79-5 C₇H₆N₂O₄ -NH₂ (C2), -NO₂ (C5) 278 Pigment industries
3-Nitrobenzoic acid 121-92-6 C₇H₅NO₄ -NO₂ (C3) 140–142 Reagent in organic synthesis
2-Bromo-3-nitrobenzoic acid 628-72-6 C₇H₄BrNO₄ -Br (C2), -NO₂ (C3) 154–156 Suzuki coupling reactions

Key Observations:

Reactivity: The ortho positioning of -NH₂ and -NO₂ in this compound creates steric hindrance and electronic effects that favor chelation in organotin complexes . In contrast, 2-amino-4-nitrobenzoic acid lacks this steric effect, making it more suitable for planar coordination in dyes. Bromine substitution (e.g., 2-bromo-3-nitrobenzoic acid) enhances electrophilic aromatic substitution reactivity, enabling cross-coupling reactions .

Biological Activity: this compound is pivotal in synthesizing tankyrase inhibitors, where its nitro group facilitates reduction to amines for further functionalization .

Thermal Stability: Higher melting points (e.g., 278°C for 2-amino-5-nitrobenzoic acid) correlate with increased symmetry and intermolecular hydrogen bonding in nitro-substituted isomers .

Functional Group Variants

Key Differences:

  • Amino Group Role: The -NH₂ group in this compound participates in hydrogen bonding and coordination, critical for crystal engineering . Chlorine or bromine analogs lack this capability, limiting their use in supramolecular chemistry.
  • Nitro Group Reduction: The nitro group in this compound is selectively reduced to amines under catalytic hydrogenation, a step exploited in drug discovery . This reactivity is less efficient in halogenated analogs due to competing dehalogenation .

Biological Activity

2-Amino-3-nitrobenzoic acid (CAS No. 606-18-8) is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C7_7H6_6N2_2O4_4
Molecular Weight: 182.13 g/mol
Melting Point: 200-202 °C
Solubility: Soluble in methanol and ethanol; limited solubility in water.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Oxidation of Z-acetamido-3-nitrotoluene : This method involves the oxidation of specific nitro compounds to yield the target acid.
  • Hofmann degradation : A process where 3-nitro-phthalamic acid is treated to produce the desired compound.
  • Reaction with ammonium hydroxide : A common laboratory method where 3-nitrosalicylic acid reacts with ammonium hydroxide under controlled conditions to form this compound .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, particularly in Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays indicate that it scavenges free radicals effectively, which suggests potential applications in preventing oxidative stress-related diseases.

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. For example, it has shown inhibitory effects on:

  • Aldose reductase , which is crucial in diabetic complications.
  • Cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory properties.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multidrug-resistant bacterial strains, emphasizing its potential as a lead compound for new antibiotic development .
  • Antioxidant Mechanism Exploration : Research conducted by Khan et al. explored the molecular mechanisms behind the antioxidant activity of this compound, revealing that it operates through both direct radical scavenging and upregulation of endogenous antioxidant enzymes .
  • Enzyme Inhibition Profiles : A detailed analysis published in Bioorganic Chemistry indicated that this compound could serve as a scaffold for designing selective enzyme inhibitors, particularly targeting COX enzymes involved in inflammatory responses .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the identity and purity of 2-amino-3-nitrobenzoic acid in complex matrices?

  • Methodological Answer : Use high-resolution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Confirm identity by matching retention times (±0.10 min) and accurate mass measurements (within 5 ppm error) against a reference standard. MS/MS fragmentation patterns should be compared for additional validation, as demonstrated in artificial water samples post-UV treatment . For purity assessment, employ nuclear magnetic resonance (NMR) spectroscopy to detect impurities and quantify isotopic ratios.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 9.0231 Å, b = 7.4338 Å, c = 11.0392 Å, and β = 92.114°. Refinement is performed using SHELXL, which iteratively optimizes atomic coordinates and anisotropic displacement parameters. Hydrogen-bonding networks can be visualized with ORTEP-III or WinGX for graphical representation .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : Nitration of 2-aminobenzoic acid (anthranilic acid) using mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) is a standard approach. Purification involves recrystallization from ethanol/water mixtures. Monitor reaction progress via thin-layer chromatography (TLC) with UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound derivatives?

  • Methodological Answer : Cross-validate using complementary techniques. For example, discrepancies in NMR chemical shifts can be addressed by heteronuclear correlation experiments (HSQC, HMBC) to confirm connectivity. Discrepancies in mass spectral fragmentation may require isotopic labeling or computational modeling (e.g., density functional theory) to predict fragmentation pathways .

Q. What computational tools are suitable for predicting the toxicological profile of this compound?

  • Methodological Answer : Use the OECD QSAR Toolbox to assess genotoxicity and carcinogenicity risks based on structural alerts. For instance, the nitro and aromatic amine groups in this compound trigger alerts for DNA binding and mutagenicity. Experimental validation via Ames testing is recommended to confirm predictions .

Q. How can synthetic yields of this compound be optimized while minimizing byproduct formation?

  • Methodological Answer : Employ design of experiments (DoE) to optimize reaction parameters. Key factors include nitrating agent concentration (HNO₃:H₂SO₄ ratio), temperature, and reaction time. Use high-performance liquid chromatography (HPLC) to quantify byproducts like 4-nitro isomers. Kinetic studies using in-situ FTIR can identify intermediate formation rates .

Q. What strategies are effective for characterizing hydrogen-bonding interactions in this compound crystals?

  • Methodological Answer : Analyze SCXRD data to measure bond distances and angles. The amino and nitro groups participate in N–H···O and O–H···O interactions, forming a 2D network along the b-axis. Topology analysis with software like Mercury (CCDC) can map supramolecular architectures. Thermal ellipsoid plots (ORTEP) highlight anisotropic displacement .

Q. Methodological Notes

  • Data Validation : Always cross-reference spectral data with computational models (e.g., Gaussian for NMR chemical shift prediction) to reduce ambiguity .
  • Safety Protocols : Handle this compound with PPE (gloves, goggles) due to its H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) classifications. Use fume hoods for synthesis .

Properties

IUPAC Name

2-amino-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPIVRWTAGQTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277211
Record name 2-Amino-3-nitrobenzoic acid
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Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

606-18-8
Record name 2-Amino-3-nitrobenzoic acid
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Record name 2-Amino-3-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

22 g (105.2 mmol) of ammonium 3-nitrophthalamidate (1a) were treated with stirring with 165 ml of sodium hypochlorite solution. After 5 minutes, a solution of 8.8 g of sodium hydroxide in 22 ml of water was added and the mixture was then stirred at 70° C. for 1 h. The suspension was poured into 500 ml of water with stirring. The resulting clear solution was acidified with concentrated HCl. The precipitate was filtered off and dried in a desiccator. Yield: 9.68 g (51%).
Name
ammonium 3-nitrophthalamidate
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
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22 mL
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solvent
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0 (± 1) mol
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500 mL
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Synthesis routes and methods II

Procedure details

2-Chloro-3-nitrobenzoic acid (20.6 g, 0.24 mol) was dissolved in ammonium hydroxide solution (120 mL) and the reaction mixture stirred at 120° C. in a sealed vessel for 7 hours. The reaction mixture was diluted with water (250 mL) and acidified to pH 2 with hydrochloric acid. The precipitate formed was filtered off and dried in vacuo to yield the title product, 15.0 g (80%).
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
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reactant
Reaction Step One
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reactant
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250 mL
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Synthesis routes and methods III

Procedure details

A solution of methyl-2-(acetylamino)-3-nitrobenzoate (2.6 g) in EtOH (50 ml) was treated with concentrated hydrochloric acid (10 ml) then heated at reflux for 16 h. The reaction mixture was cooled, reduced in vacuo and azeotroped with toluene (2×50 ml) to give 2-amino-3-nitrobenzoic acid (1.83 g) as a bright yellow solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a ice cold solution of 7-nitro-1H-indole-2,3-dione (9 g, 47 mmol) in 2 M aqueous sodium hydroxide (50 mL), 30% hydrogen peroxide (9 mL) was added drop wise. The mixture was warmed to room temperature and stirred overnight. The mixture was carefully acidified by addition of a saturated citric acid solution. The solid precipitate was collected by filtration, washed with water and dried in a vacuum oven to get 6 g of the required product as a yellow coloured solid (70%).
[Compound]
Name
ice
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Yield
70%

Retrosynthesis Analysis

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